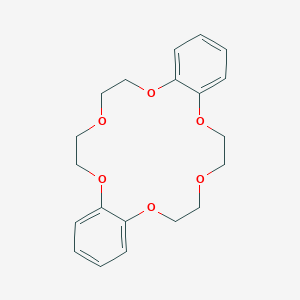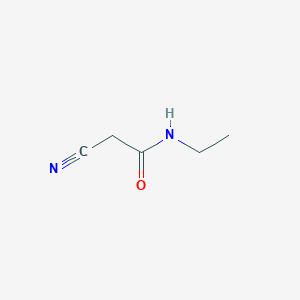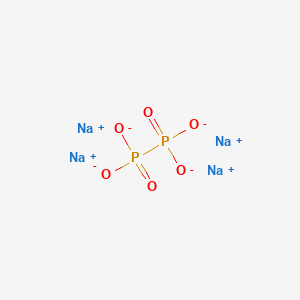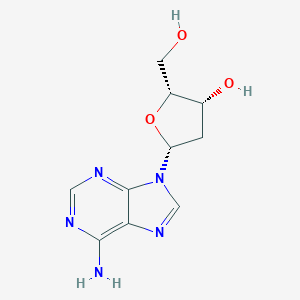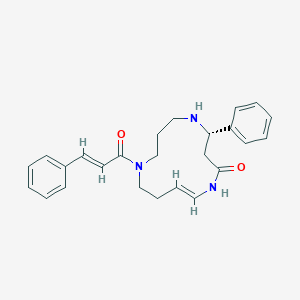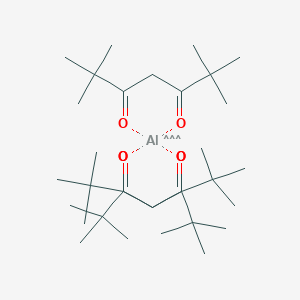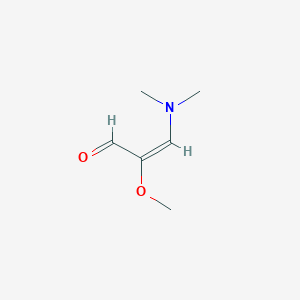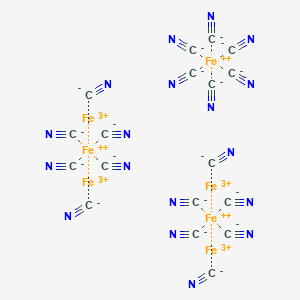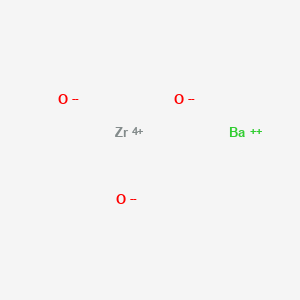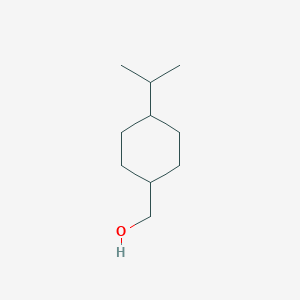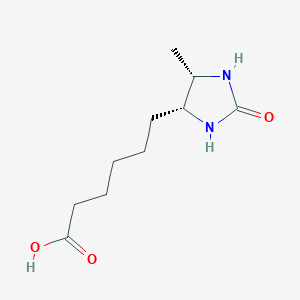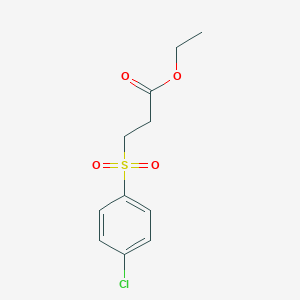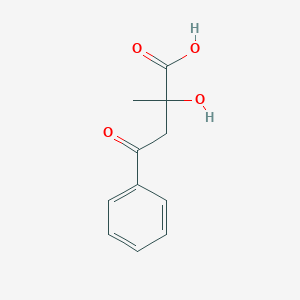
3-Benzoyl-2-methyllactic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-2-methyllactic acid (BMLA) is a chiral compound that has gained attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. BMLA is a derivative of lactic acid, which is a common metabolite in the human body. The unique structural features of BMLA make it a promising candidate for the development of new drugs, catalysts, and materials.
Mechanism Of Action
The mechanism of action of 3-Benzoyl-2-methyllactic acid is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular metabolism. 3-Benzoyl-2-methyllactic acid has been shown to inhibit the activity of pyruvate dehydrogenase, which is a critical enzyme in the production of ATP in cells. This inhibition leads to a decrease in cell viability and proliferation, which could explain its antitumor activity.
Biochemical And Physiological Effects
3-Benzoyl-2-methyllactic acid has been found to have several biochemical and physiological effects, including the inhibition of pyruvate dehydrogenase, the induction of apoptosis in cancer cells, and the modulation of immune system function. Additionally, 3-Benzoyl-2-methyllactic acid has been shown to possess antioxidant properties, which could be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
3-Benzoyl-2-methyllactic acid has several advantages for use in laboratory experiments, including its high enantiomeric purity, its well-characterized synthesis methods, and its potential applications in drug development. However, 3-Benzoyl-2-methyllactic acid also has some limitations, including its high cost and the need for specialized equipment and expertise in organic chemistry.
Future Directions
Future research on 3-Benzoyl-2-methyllactic acid could focus on the development of new drugs and materials based on its unique structural features. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-Benzoyl-2-methyllactic acid and to explore its potential applications in other fields, such as materials science and catalysis. Finally, research could be conducted to optimize the synthesis of 3-Benzoyl-2-methyllactic acid to reduce costs and increase yields.
Synthesis Methods
3-Benzoyl-2-methyllactic acid can be synthesized via several methods, including the condensation of benzoyl chloride and methyl lactate, or the reaction of benzaldehyde and methyl pyruvate. These methods have been optimized to produce high yields of 3-Benzoyl-2-methyllactic acid with high enantiomeric purity. The synthesis of 3-Benzoyl-2-methyllactic acid is a complex process that requires specialized equipment and expertise in organic chemistry.
Scientific Research Applications
3-Benzoyl-2-methyllactic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, 3-Benzoyl-2-methyllactic acid has been found to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
CAS RN |
13299-97-3 |
|---|---|
Product Name |
3-Benzoyl-2-methyllactic acid |
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-2-methyl-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C11H12O4/c1-11(15,10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
KLQDKKWLFNZONJ-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)(C(=O)O)O |
Other CAS RN |
13299-97-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



